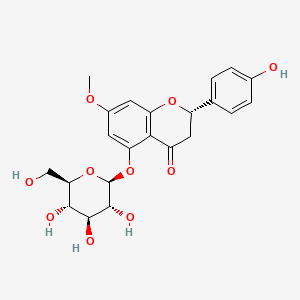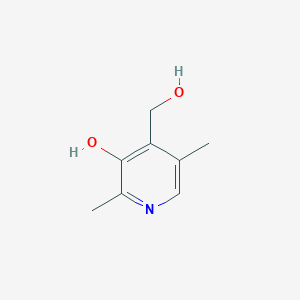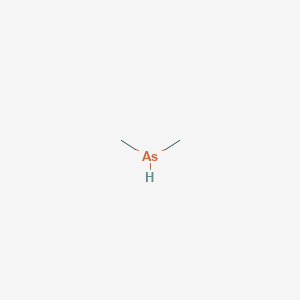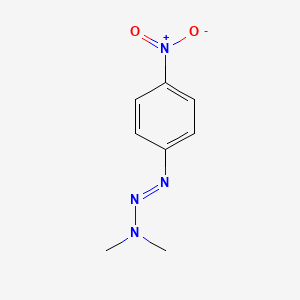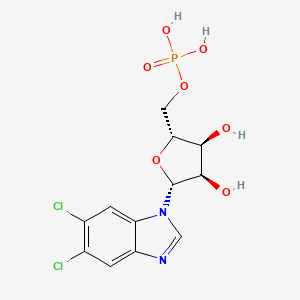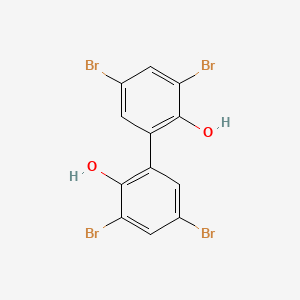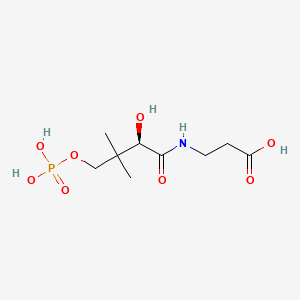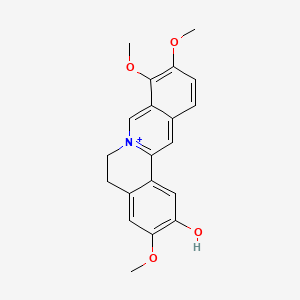![molecular formula C16H17N3OS2 B1221767 N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of thioureas.
Applications De Recherche Scientifique
1. Anticancer Activity
N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide and related compounds have shown promise in anticancer research. Compounds with similar structures have been investigated for their in vitro cytotoxicity and shown to inhibit the growth of various cancer cell lines, particularly those with specific structural moieties like thiazolidinone rings or thiosemicarbazide (Atta & Abdel‐Latif, 2021).
2. Polymer Synthesis
Research into polymers has also involved compounds structurally similar to this compound. Studies have been conducted on the polymerization processes involving similar anilino compounds, which contribute to the development of new materials with potential applications in various industries (Contreras & Jones, 1980).
3. Corrosion Inhibition
In the field of materials science, derivatives of this compound have been explored as corrosion inhibitors. Research shows that certain compounds in this category can effectively inhibit corrosion on metal surfaces, making them of interest in industrial applications where metal longevity is critical (Daoud et al., 2014).
4. Conducting Polymers
Another area of application is in the synthesis of conducting polymers. Studies have indicated that aniline derivatives, closely related to this compound, are key in developing conducting polymers with potential applications in electronics and alternative energy sources (Gospodinova & Terlemezyan, 1998).
Propriétés
Formule moléculaire |
C16H17N3OS2 |
|---|---|
Poids moléculaire |
331.5 g/mol |
Nom IUPAC |
N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17N3OS2/c20-15(14-8-5-11-22-14)18-16(21)17-12-6-1-2-7-13(12)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2,(H2,17,18,20,21) |
Clé InChI |
QSBKHLSLBKPGBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Solubilité |
3.2 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


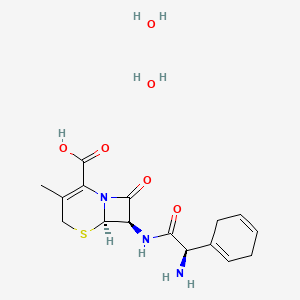
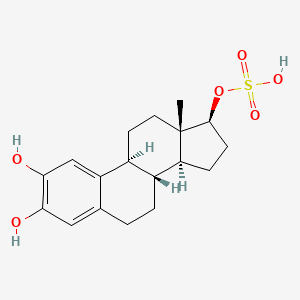
![6-[[2-methoxy-5-(trifluoromethyl)anilino]methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)
